Hen egg lysozyme peptide (46-61)
Description
Background of Hen Egg Lysozyme (B549824) (HEL) as a Model Antigen in Immunogenetics Studies
Hen egg lysozyme (HEL), an antimicrobial enzyme abundant in egg white, has been a favored model antigen in immunogenetics for several decades. innopep.comanaspec.commdpi.com Its well-defined primary, secondary, and tertiary structures, coupled with its robust immunogenicity, have made it an ideal candidate for studying the genetic and molecular basis of immune recognition. The use of HEL has been instrumental in elucidating the roles of Major Histocompatibility Complex (MHC) molecules in presenting antigenic peptides to T lymphocytes, a cornerstone of adaptive immunity. innopep.comanaspec.com
Identification and Academic Significance of Hen Egg Lysozyme Peptide (46-61) as an Immunodominant Epitope
Within the HEL protein, the peptide fragment corresponding to amino acids 46-61 has been identified as a critical immunodominant epitope, particularly in the context of the H-2k mouse haplotype. medchemexpress.com This means that in these mice, the immune response to the entire HEL protein is predominantly directed against this specific 16-amino acid segment. nih.gov The identification of HEL(46-61) was a significant breakthrough, allowing for a more focused investigation of the trimolecular interaction between the peptide, the MHC class II molecule (specifically I-Ak), and the T-cell receptor (TCR). pnas.org
The core sequence responsible for the high-affinity binding to the I-Ak molecule has been pinpointed to the 10-amino-acid stretch from residue 52 to 61 (DYGILQINSR). wustl.edu This strong and specific binding is a key determinant of its immunodominance, ensuring its efficient presentation to T cells. Research has also revealed that antigen-presenting cells (APCs) generate multiple variants of this peptide during processing, with heterogeneity in length and flanking residues, although the 52-61 core remains essential. wustl.edu
The study of HEL(46-61) has also led to the fascinating discovery of two distinct subsets of T cells, termed Type A and Type B. pnas.orgnih.gov Type A T cells recognize the peptide when it is naturally processed and presented from the whole HEL protein. In contrast, Type B T cells recognize the synthetically produced peptide when supplied exogenously but fail to respond to the naturally processed epitope. pnas.orgnih.gov This distinction has highlighted the subtleties of antigen processing and presentation and the diverse ways in which T cells can recognize the same peptide epitope.
Table 1: Key Characteristics of Hen Egg Lysozyme Peptide (46-61)
| Characteristic | Description |
|---|---|
| Sequence | NTDGSTDYGILQINSR innopep.comgenscript.cominnopep.com |
| Core Binding Sequence (to I-Ak) | DYGILQINSR (residues 52-61) wustl.edu |
| MHC Restriction | Primarily presented by the I-Ak MHC class II molecule in H-2k mice. medchemexpress.com |
| Significance | Immunodominant T-cell epitope in the response to whole hen egg lysozyme in certain mouse strains. medchemexpress.comnih.gov |
Overview of Key Research Paradigms and Methodological Approaches
The study of HEL(46-61) has been facilitated by a range of sophisticated research methodologies. A common and powerful in vitro model involves a co-culture system with an antigen-presenting cell line, such as a B-cell lymphoma, and a T-cell hybridoma specific for the HEL(46-61)/I-Ak complex. This system allows for the precise dissection of the cellular and molecular requirements for antigen presentation and T-cell activation.
The generation of monoclonal antibodies that specifically recognize the HEL(46-61) peptide bound to the I-Ak molecule has been another major technological advance. nih.gov These antibodies have enabled researchers to visualize and track the location of these specific peptide-MHC complexes on and within antigen-presenting cells, providing crucial insights into the intracellular trafficking and surface expression of these complexes. nih.govnih.gov
Furthermore, the use of synthetic peptide derivatives with single amino acid substitutions has been instrumental in mapping the critical residues for both MHC binding and TCR contact. medchemexpress.comoup.com By observing how these modifications affect T-cell recognition, researchers have been able to build detailed molecular models of the trimolecular complex. oup.com These approaches, combined with biochemical assays to measure binding affinities, have solidified the understanding of the molecular basis of T-cell specificity. medchemexpress.comnih.gov
Table 2: Research Findings on HEL(46-61) and T-Cell Recognition
| Research Finding | Methodological Approach | Reference |
|---|---|---|
| Identification of distinct Type A and Type B T-cell responses to HEL(46-61). | Immunization with whole HEL protein versus synthetic peptide, followed by analysis of T-cell hybridoma responses. | pnas.orgnih.gov |
| The core sequence 52-61 (DYGILQINSR) is essential for binding to the I-Ak molecule. | Elution of naturally processed peptides from APCs and use of synthetic peptide variants in T-cell activation assays. | wustl.edu |
| Generation of monoclonal antibodies specific for the HEL(46-61)-I-Ak complex. | Immunization with purified and homogeneously loaded peptide-MHC class II complexes. | nih.gov |
| Newly formed HEL(46-61)-I-Ak complexes are expressed in microclusters on the dendritic cell membrane. | Confocal immunofluorescence microscopy and quantitative immunoelectron microscopy using specific antibodies. | nih.gov |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H116N22O29/c1-9-31(5)54(67(118)86-40(20-30(3)4)62(113)83-38(17-18-47(74)100)61(112)92-55(32(6)10-2)68(119)87-42(23-49(76)102)63(114)90-46(29-96)65(116)84-39(71(122)123)12-11-19-79-72(77)78)91-51(104)27-81-59(110)41(21-35-13-15-36(99)16-14-35)85-64(115)44(25-53(107)108)89-70(121)57(34(8)98)94-66(117)45(28-95)82-50(103)26-80-60(111)43(24-52(105)106)88-69(120)56(33(7)97)93-58(109)37(73)22-48(75)101/h13-16,30-34,37-46,54-57,95-99H,9-12,17-29,73H2,1-8H3,(H2,74,100)(H2,75,101)(H2,76,102)(H,80,111)(H,81,110)(H,82,103)(H,83,113)(H,84,116)(H,85,115)(H,86,118)(H,87,119)(H,88,120)(H,89,121)(H,90,114)(H,91,104)(H,92,112)(H,93,109)(H,94,117)(H,105,106)(H,107,108)(H,122,123)(H4,77,78,79)/t31-,32-,33+,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,54-,55-,56-,57-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXXBINWGPYLTQ-DMWLTYJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H116N22O29 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212191 | |
| Record name | Hen egg lysozyme peptide (46-61) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1753.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62982-31-4 | |
| Record name | Hen egg lysozyme peptide (46-61) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062982314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hen egg lysozyme peptide (46-61) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure and Conformational Dynamics of Hen Egg Lysozyme Peptide 46 61
Elucidation of Primary Amino Acid Sequence and its Contribution to Epitope Identity
The primary structure of a peptide is fundamental to its immunological identity. The hen egg lysozyme (B549824) peptide 46-61 has the following amino acid sequence: Asn-Thr-Asp-Gly-Ser-Thr-Asp-Tyr-Gly-Ile-Leu-Gln-Ile-Asn-Ser-Arg (NTDGSTDYGILQINSR). genscript.cominnopep.comnih.gov This specific sequence contains the core epitope responsible for eliciting a significant T-cell response, particularly in the context of the murine MHC class II molecule, I-A^k. sigmaaldrich.commedchemexpress.com
The immunodominance of HEL(46-61) is largely attributed to the minimal epitope it encompasses, specifically the region from residues 52 to 61 (Asp-Tyr-Gly-Ile-Leu-Gln-Ile-Asn-Ser-Arg). bioscience.co.uk This core segment contains the necessary anchor residues for stable binding to the I-A^k molecule and the key contact points for the T-cell receptor (TCR). uniprot.org Studies have shown that T-cell hybridomas recognize the 46-61 epitope of HEL when presented by I-A^k molecules. sigmaaldrich.combioscience.co.uk The binding of this peptide to I-A^k is specific and has been demonstrated through various biochemical assays, including equilibrium dialysis which determined a dissociation constant (Kd) of approximately 2 µM. medchemexpress.com
Naturally processed forms of HEL that are presented by antigen-presenting cells (APCs) often consist of a family of peptides with a core segment from residues 52-60 (Asp-Tyr-Gly-Ile-Leu-Gln-Ile-Asn-Ser). uniprot.org The most frequently identified species often begin at residue 48 and terminate around residue 62 or 63. uniprot.org The specific amino acids within the 46-61 sequence dictate how it is processed and which of its residues will ultimately interact with the MHC molecule and the TCR, defining its role as a potent epitope.
Table 1: Primary Sequence of Hen Egg Lysozyme Peptide (46-61) This table details the single-letter code, three-letter code, and full name for each amino acid in the HEL(46-61) sequence.
| Position | Single-Letter Code | Three-Letter Code | Amino Acid Name |
|---|---|---|---|
| 46 | N | Asn | Asparagine |
| 47 | T | Thr | Threonine |
| 48 | D | Asp | Aspartic Acid |
| 49 | G | Gly | Glycine |
| 50 | S | Ser | Serine |
| 51 | T | Thr | Threonine |
| 52 | D | Asp | Aspartic Acid |
| 53 | Y | Tyr | Tyrosine |
| 54 | G | Gly | Glycine |
| 55 | I | Ile | Isoleucine |
| 56 | L | Leu | Leucine (B10760876) |
| 57 | Q | Gln | Glutamine |
| 58 | I | Ile | Isoleucine |
| 59 | N | Asn | Asparagine |
| 60 | S | Ser | Serine |
| 61 | R | Arg | Arginine |
Predicted Secondary and Tertiary Conformations within Antigen-Presenting Contexts
While the native HEL(46-61) sequence exists within a structured region of the lysozyme protein characterized by turns and β-strands, its conformation dramatically changes upon binding to an MHC class II molecule. sigmaaldrich.com This transformation is crucial for its presentation to T-cells.
Analysis of Polyproline II-like Conformation in Peptide-Major Histocompatibility Complex Class II Interaction
When the HEL peptide binds to the I-A^k MHC class II molecule, its backbone adopts an extended, left-handed helical structure known as a polyproline II (PPII)-like conformation. genscript.cominnopep.com This conformation is not a true α-helix or β-sheet but rather an extended structure that allows the peptide to fit snugly within the MHC binding groove. This PPII-like structure is stabilized by canonical hydrogen bonds formed between the peptide's backbone and conserved residues within the MHC molecule. genscript.cominnopep.com This extended conformation is critical as it positions the side chains of the peptide's amino acids to point either down into the binding pockets of the MHC molecule or up and away from the groove, where they are exposed for interaction with the T-cell receptor. genscript.cominnopep.com
Computational Structural Biology and Simulation Studies
Computational methods have been indispensable in visualizing and understanding the intricate interactions between the HEL peptide and the I-A^k molecule at an atomic level.
Homology Modeling of Hen Egg Lysozyme Peptide (52-61)-MHC Class II (I-A^k) Complexes
Given the experimental challenges in crystallizing every peptide-MHC complex, homology modeling has provided significant insights. A three-dimensional model of the core epitope, HEL(52-61), bound to the murine I-A^k molecule was constructed based on the known crystal structure of a different peptide (influenza virus hemagglutinin HA[306–318]) bound to a human MHC class II molecule (HLA-DR1). genscript.cominnopep.com
In this modeling process, a critical decision was made regarding the alignment. Aligning Tyr53 of the HEL peptide with the primary anchor of the template peptide resulted in a conformation where the Tyr53 side chain was buried, which contradicted experimental evidence showing it is recognized by T-cells. genscript.cominnopep.com Therefore, Asp52 was instead positioned as the primary anchor residue (P1) in the binding groove, leading to a model that was consistent with biological data. genscript.cominnopep.com The validity of this model was later supported by its striking similarity to the subsequently solved crystal structure of a related HEL peptide bound to I-A^k. genscript.cominnopep.com
Molecular Dynamics Simulations of Peptide-MHC Interactions to Assess Complex Stability and Conformational Changes
To assess the stability and dynamics of the modeled HEL(52-61)-I-A^k complex, molecular dynamics (MD) simulations were performed. genscript.cominnopep.com These simulations, which compute the movements of atoms over time, demonstrated that the modeled complex was stable, even when constraints were removed. genscript.cominnopep.com The simulations confirmed that the peptide remained bound in the groove and maintained its polyproline II-like conformation. genscript.cominnopep.com The MD simulations also revealed subtle conformational changes, such as a slight shift of the peptide backbone within the binding cavity, particularly affecting the first few residues. genscript.com This dynamic behavior is a key feature of peptide-MHC interactions and can influence the fine-specificity of T-cell recognition.
Prediction of Peptide Residues Anchoring within MHC Class II Binding Pockets (e.g., P1, P4, P6, P9)
A central outcome of the computational modeling and simulations was the precise identification of anchor residues—those peptide side chains that fit into specific pockets within the MHC binding groove, securing the peptide. The model predicted that for the HEL(52-61) peptide, four key residues were deeply buried in the I-A^k pockets. genscript.cominnopep.com
Conversely, the side chains of other residues were predicted to point outwards from the binding groove, making them available for direct contact with the T-cell receptor. These TCR-contacting residues are essential for the specificity of the immune response. genscript.cominnopep.com The aspartic acid at position 52 (Asp52) was identified as the crucial P1 anchor, providing a tight interaction that is largely responsible for the stability and high abundance of this particular peptide-MHC complex. nih.govuniprot.org
Table 2: Predicted Anchor and T-Cell Receptor (TCR) Contact Residues of HEL(52-61) in I-A^k This table summarizes the predicted roles of amino acids in the core epitope HEL(52-61) when bound to the I-A^k MHC class II molecule, as determined by molecular modeling studies. genscript.cominnopep.comuniprot.org
| Position | Amino Acid | Predicted Role | MHC Pocket |
|---|---|---|---|
| 52 | Asp (D) | MHC Anchor | P1 |
| 53 | Tyr (Y) | TCR Contact | - |
| 54 | Gly (G) | - | - |
| 55 | Ile (I) | MHC Anchor | P4 |
| 56 | Leu (L) | TCR Contact | - |
| 57 | Gln (Q) | MHC Anchor | P6 |
| 58 | Ile (I) | - | - |
| 59 | Asn (N) | TCR Contact | - |
| 60 | Ser (S) | MHC Anchor | P9 |
| 61 | Arg (R) | TCR Contact | - |
Identification of Predicted T-Cell Receptor (TCR) Contacting Residues within the Peptide-MHC Interface
The interaction between the T-cell receptor (TCR) and the peptide-Major Histocompatibility Complex (pMHC) is a critical event in the adaptive immune response. Identifying the specific amino acid residues of the peptide that make contact with the TCR is fundamental to understanding the molecular basis of T-cell recognition and specificity. For the hen egg lysozyme (HEL) peptide (46-61), a combination of molecular modeling, site-directed mutagenesis, and crystallographic studies has been employed to pinpoint these key residues.
Molecular modeling studies based on homology with known pMHC-TCR structures have provided initial predictions of the TCR-contacting face of the HEL peptide. One such study, which modeled the conformation of the HEL(52-61) decapeptide bound to the murine I-A^k MHC class II molecule, predicted that several residues would be oriented away from the MHC binding groove and thus be available for TCR interaction. oup.com Specifically, Tyrosine (Tyr) at position 53, Leucine (Leu) at position 56, Asparagine (Asn) at position 59, and Arginine (Arg) at position 61 were identified as putative TCR contacting residues. oup.com This model was supported by the fact that a buried orientation for Tyr53 was incompatible with its known role in T-cell recognition. oup.com
These computational predictions are corroborated and refined by experimental evidence. Studies using T-cell hybridomas have mapped the minimal epitope recognized by T-cells and assessed the impact of amino acid substitutions. In low-responder C57BL/6 mice, the minimal T-cell epitope was defined as HEL(51-60). nih.gov Within this context, functional assays involving peptides with single alanine (B10760859) substitutions indicated that the residues at positions 55 and 56 are involved in contacting the TCR. nih.gov Furthermore, substituting the native residues at positions 55 (Isoleucine) and 56 (Leucine) with structurally similar amino acids significantly enhanced T-cell reactivity, suggesting that the affinity of the native residues for the TCR is relatively low in this particular mouse strain. nih.gov
Further insights have been gained from the crystal structure of the I-A^k molecule complexed with a slightly longer HEL peptide (46-62). pnas.org This structural data revealed that the side chains of residues at positions P2 (Tyr-53), P5 (Leu-56), and P8 (Asn-59) were exposed to the solvent, making them available to serve as T-cell contact residues. pnas.org Functional studies confirmed the importance of these residues, as modifying the side chains of any of these three contacts was shown to abolish the response by a subset of conventional T-cells known as type A T-cells. pnas.org These T-cells, which recognize the peptide after the processing of the whole HEL protein, appear to require interaction with all three of these TCR contact residues for effective recognition. pnas.org
The collective data from these different approaches provide a convergent picture of the peptide-TCR interface, highlighting a specific set of residues within the core of the HEL(46-61) peptide that are crucial for mediating the interaction with the T-cell receptor.
Table of Predicted TCR-Contacting Residues in HEL Peptide
| Residue Position | Amino Acid | Method of Identification | Source |
| 53 | Tyrosine (Tyr) | Molecular Modeling | oup.com |
| 53 | Tyrosine (Tyr) | X-ray Crystallography / Functional Assay | pnas.org |
| 55 | Isoleucine (Ile) | Mutagenesis / Functional Assay | nih.gov |
| 56 | Leucine (Leu) | Molecular Modeling | oup.com |
| 56 | Leucine (Leu) | Mutagenesis / Functional Assay | nih.gov |
| 56 | Leucine (Leu) | X-ray Crystallography / Functional Assay | pnas.org |
| 59 | Asparagine (Asn) | Molecular Modeling | oup.com |
| 59 | Asparagine (Asn) | X-ray Crystallography / Functional Assay | pnas.org |
| 61 | Arginine (Arg) | Molecular Modeling | oup.com |
Mechanisms of Antigen Processing and Major Histocompatibility Complex Class Ii Presentation
Direct Binding Affinity and Specificity of Hen Egg Lysozyme (B549824) Peptide (46-61) to MHC Class II Molecules
The interaction between the HEL(46-61) peptide and the I-Ak molecule is a cornerstone of its immunogenicity. This binding is characterized by a high degree of specificity and affinity, which has been extensively investigated through various biochemical and cellular assays.
Quantitative Analysis of Binding to Murine I-Ak Molecules
Quantitative studies have revealed a high-affinity interaction between the HEL(46-61) peptide and the I-Ak molecule. Direct binding assays have shown that the affinity of this interaction is significantly higher than that of other peptides for their respective MHC class II molecules, such as the ovalbumin peptide OVA323–336 for I-Ad. aai.org This strong binding is a key factor in its ability to be efficiently presented to T cells. The dissociation constant (Kd) for the binding of a related HEL peptide (52-61) to I-Ak has been estimated to be approximately 3 microM.
The core of the HEL(46-61) peptide responsible for this high-affinity binding is the 10-amino-acid sequence from residue 52 to 61 (DYGILQINSR). pnas.org This segment contains the essential anchor residues that fit into the binding groove of the I-Ak molecule.
Impact of Specific Amino Acid Residues (e.g., Tyrosine at Position 53) on MHC Class II Binding
Specific amino acid residues within the HEL(46-61) sequence play critical roles in either binding to the I-Ak molecule or interacting with the T-cell receptor. While the core binding motif resides within residues 52-61, certain amino acids have been identified as being particularly important. pnas.org
Modeling studies have predicted that Aspartic acid (Asp) at position 52, Isoleucine (Ile) at 55, Glutamine (Gln) at 57, and Serine (Ser) at 60 are deeply buried within the pockets of the I-Ak binding groove, acting as anchor residues. oup.com In contrast, Tyrosine (Tyr) at position 53, Leucine (B10760876) (Leu) at 56, Asparagine (Asn) at 59, and Arginine (Arg) at 61 are predicted to be exposed and available for contact with the T-cell receptor. oup.com
The tyrosine at position 53 is particularly noteworthy. While it is crucial for T-cell recognition, a peptide lacking this residue can still bind to I-Ak and inhibit the presentation of the wild-type peptide. nih.gov This demonstrates a separation of functions, where some residues are primarily involved in MHC binding and others in TCR interaction. The buried nature of Tyr53 within the folded native HEL protein necessitates denaturation for its exposure and subsequent processing and presentation. aai.org
Discrimination by MHC Class II Molecules between Structurally Different Peptides
MHC class II molecules, including I-Ak, exhibit a remarkable ability to discriminate between structurally different peptides. While they can bind a wide array of peptides, the binding is not indiscriminate. The I-Ak molecule does not differentiate between the foreign HEL(46-61) peptide and the corresponding peptide from the autologous mouse lysozyme in terms of binding. nih.gov However, it does distinguish between structurally distinct peptides. nih.gov
Cellular Pathways of Antigen Processing and Epitope Generation
The generation of the HEL(46-61) epitope and its subsequent presentation on MHC class II molecules involves a complex series of cellular events. These pathways have been elucidated using various in vitro models.
In Vitro Models for Studying Endogenous and Exogenous Antigen Presentation
In vitro models have been essential for dissecting the cellular mechanisms of antigen processing and presentation of HEL(46-61). A common model utilizes a co-culture system with an antigen-presenting cell (APC) line, such as the CH27 B-cell lymphoma, and a T-cell hybridoma, 3A9, which is specific for the HEL(46-61)/I-Ak complex. nih.gov
In the exogenous pathway, soluble HEL protein is taken up by the APC through endocytosis. nih.gov Inside the cell, it is trafficked through endosomal/lysosomal compartments where it is subjected to degradation by acid proteases into smaller peptide fragments. nih.gov The HEL(46-61) epitope is generated during this process and binds to newly synthesized I-Ak molecules within these compartments. The resulting peptide-MHC complexes are then transported to the cell surface for presentation to T cells. nih.gov
Characterization of Naturally Processed Hen Egg Lysozyme Peptide (46-61) Variants from Antigen-Presenting Cells (APCs)
The processing of hen egg white lysozyme (HEL) by antigen-presenting cells (APCs) results in the generation of multiple peptide variants that can be presented by Major Histocompatibility Complex (MHC) class II molecules. The immunodominant epitope for H-2k mice is located within the 46-61 amino acid region of HEL. nih.gov Research involving the purification and characterization of peptides from I-Ak molecules on APCs cultured with HEL has identified several naturally processed variants. nih.gov
A key finding is that while the core sequence of this T-cell epitope, amino acids 52-61 (DYGILQINSR), is essential for binding to the I-Ak molecule, the naturally presented peptides are not limited to this core sequence. nih.govnih.gov Instead, APCs present a variety of peptides that are heterogeneous in length and possess different flanking residues at both their amino and carboxyl termini. nih.govresearchgate.net
Detailed analysis of these naturally processed peptides has revealed five distinct HEL-derived peptides associated with I-Ak. Four of these peptides contain the core 52-61 sequence, highlighting its importance in immunodominance. nih.gov The presence of these varied peptide forms suggests that the selection process within the APC is not stringently limited to a single peptide but rather to a family of related peptides centered around a high-affinity MHC-binding core. The abundance of the HEL epitope containing residues 52-61 on the APC surface helps to explain its immunodominance. nih.gov
| Identified HEL Peptide Variants from I-Ak Molecules | Core Sequence |
| Variant 1 | Contains HEL 52-61 |
| Variant 2 | Contains HEL 52-61 |
| Variant 3 | Contains HEL 52-61 |
| Variant 4 | Contains HEL 52-61 |
| Variant 5 | Contains HEL 48-60 |
This table is a representation of the findings that multiple peptide variants are generated, with a majority centered around the core 52-61 epitope.
Formation of Nested Sets of Peptides Centered on the Core Epitope
A prominent feature of the naturally processed hen egg lysozyme (HEL) peptides presented by MHC class II molecules is their organization into "nested sets." nih.govnih.gov This term describes a collection of peptides that share a common core sequence but have varying lengths due to extensions at their amino (N) and carboxyl (C) termini. nih.govnih.gov For the immunodominant HEL epitope in H-2k mice, this core sequence corresponds to residues 52-61. nih.govnih.gov
Studies have shown that the majority of naturally processed fragments recovered from I-Ak-bearing APCs cultured with HEL contain this 52-61 core. nih.gov However, these are not uniform peptides. The most frequently identified peptides, for instance, begin at residue 48 and end at residue 62 or 63, resulting in peptides of 15 or 16 amino acids in length. nih.gov This demonstrates that while the 52-61 sequence is critical for MHC binding, the processing machinery within the APC generates a family of peptides with these terminal variations. nih.gov
The formation of these nested sets is a common feature for peptides that bind to MHC class II molecules, in contrast to the more length-restricted peptides associated with MHC class I. semanticscholar.org The existence of these nested sets has functional implications for T-cell recognition. For example, CD4+ T cells specific for HEL 52-61 can respond to any peptide containing this core epitope, regardless of the length of the N- and C-terminal extensions. semanticscholar.org This suggests that the T-cell receptor (TCR) can accommodate these variations. Furthermore, it is believed that these flanking residues, which are present on MHC class II-bound peptides, are functionally relevant. semanticscholar.org The process of generating these nested sets may involve the binding of longer peptides to the MHC class II molecule, followed by trimming of the ends by exopeptidases. pnas.org
Role of Membrane Environments in Antigen Presentation
Influence of Detergents on Peptide-MHC Interactions
The study of the direct binding of hen egg lysozyme peptide (46-61) to purified I-Ak molecules has often necessitated the use of detergents. nih.govmedchemexpress.com This is because MHC class II molecules are transmembrane proteins, and detergents are required to solubilize them from the cell membrane for purification and subsequent in vitro binding assays. researchgate.net
Research examining the direct binding of HEL(46-61) to membrane-derived I-Ak molecules has been successfully conducted in the presence of detergent. nih.gov These studies have shown a specific binding interaction, with a dissociation constant (Kd) of approximately 2 µM. medchemexpress.com The use of detergents allows for the isolation of the peptide-MHC interaction from other cellular components, enabling a focused analysis of the binding kinetics and specificity.
T-Cell Receptor (TCR) Engagement and Activation Thresholds
Impact of Peptide Modifications on TCR Recognition and T-Cell Activation
Modifications to the primary sequence of the HEL(46-61) peptide can profoundly influence its recognition by T-cells and the subsequent activation of these immune cells. These alterations can range from single amino acid substitutions to changes at the peptide's termini, each with distinct consequences for immunogenicity.
Research has shown that substitutions at residues involved in contacting the T-cell receptor (TCR) can significantly alter T-cell reactivity. For instance, in low-responder C57BL/6 mice, where the HEL(46-61) region is poorly recognized, substitutions of the native TCR-contacting residues at positions 55 (Isoleucine) and 56 (Leucine) with structurally similar amino acids led to a significant increase in T-cell reactivity. This suggests that the native residues in this strain have a low affinity for the TCR. nih.gov Furthermore, the size of the C-terminal residue at position 61 appears to interfere with the binding of the peptide to the MHC class II molecules in these low-responder mice. nih.gov
In a study focused on enhancing the immunogenicity of the peptide, modifications to its terminal ionizable charges were found to dramatically increase its activity. This enhanced peptide exhibited a 100- to 1000-fold greater activity in both in vitro and in vivo T-cell assays. nih.gov Interestingly, this significant boost in immunogenicity was not due to a stronger binding affinity to the I-Ak molecule, as both the native and modified peptides showed indistinguishable binding affinities and kinetics. nih.gov Circular dichroism studies also revealed no significant conformational differences in aqueous solution, although both peptides adopted a helical structure in the presence of trifluoroethanol. nih.gov
Further illustrating the specificity of TCR recognition, synthetic peptide derivatives with alterations at key positions can lose their ability to stimulate T-cell hybridomas. For example, a peptide lacking the tyrosine at position 53 failed to stimulate T-cell hybridomas reactive to the native HEL(46-61) peptide. nih.govmedchemexpress.com
These findings underscore the exquisite specificity of the trimolecular interaction between the peptide, the MHC molecule, and the TCR. Even subtle changes in the peptide sequence can lead to significant functional consequences, either enhancing or diminishing the T-cell response.
Cytokine Production Profiles in Antigen-Specific T-Cell Responses
The nature of the T-cell response to an antigen is largely defined by the profile of cytokines produced by the activated T-cells. In the case of HEL(46-61), the cytokine secretion pattern provides a window into the type of immune response being mounted.
Analysis of IL-2, IFN-γ, and IL-4 Secreting T Cells
Studies analyzing cytokine production in response to HEL peptides have revealed distinct profiles that can vary depending on the specific epitope and the experimental conditions. T-cells specific for the HEL(46-61) peptide have been shown to produce a range of cytokines, including Interleukin-2 (B1167480) (IL-2), Interferon-gamma (IFN-γ), and Interleukin-4 (IL-4).
The 3A9 T-cell hybridoma, which recognizes the HEL(46-61) peptide presented by I-Ak, produces IL-2 upon stimulation. aai.orgresearchgate.net In some contexts, these cells have also been shown to produce IFN-γ. aai.org However, under certain conditions of stimulation, such as with dendritic cells presenting the peptide, IL-4 production was not detectable. aai.org In other experimental systems, priming with the cryptic HEL epitope (47-61) led to the production of significant levels of IL-4 by splenocytes. nih.gov These same splenocyte cultures also produced high levels of IFN-γ in response to the peptide. nih.gov
The table below summarizes findings on cytokine production by T-cells in response to HEL peptides from various studies.
| T-Cell Type | Stimulating Peptide | Cytokine(s) Detected | Reference(s) |
| 3A9 T-cell hybridoma | HEL(46-61) | IL-2, IFN-γ | aai.orgresearchgate.net |
| Splenocytes from HEL(47-61) primed mice | HEL(47-61) | IL-4, IFN-γ | nih.gov |
| Splenic Th cells from HEL-immunized mice | Cryptic HEL peptides | IL-4 | researchgate.net |
Influence of Adjuvants on the Generated T-Cell Repertoire
The choice of adjuvant used during immunization can significantly shape the resulting T-cell repertoire and the subsequent cytokine response. Adjuvants are substances that enhance the immunogenicity of an antigen, and different adjuvants can steer the immune response towards different pathways.
Research has shown that the repertoire of Th cells generated upon immunization with hen egg lysozyme is dependent on the adjuvant employed. researchgate.net For instance, immunization with HEL emulsified in Complete Freund's Adjuvant (CFA) can lead to a different T-cell response compared to immunization with heat-aggregated HEL on an aluminum hydroxide (B78521) adjuvant. researchgate.net While CFA is known to promote a Th1-type response characterized by IFN-γ production, aluminum-based adjuvants are often associated with Th2-type responses and IL-4 production.
This differential effect of adjuvants highlights their critical role in not only amplifying the immune response but also in qualitatively shaping it. The specific adjuvant can influence which T-cell clones are expanded and what their functional phenotype, in terms of cytokine secretion, will be.
Mechanisms of T-Cell Response Modulation
The T-cell response to the HEL(46-61) peptide is not static and can be modulated by various mechanisms. These include the inhibition of antigen presentation by competitive peptides and post-translational modifications of the peptide itself, which can alter its recognition by T-cells.
Critical Role of Asparagine Deamidation in T-Cell Recognition of the Dominant Epitope
A fascinating aspect of the T-cell response to the HEL(46-61) region is the role of post-translational modification, specifically the deamidation of asparagine. This chemical change can create a neo-epitope that is recognized by a distinct subset of T-cells.
Research has revealed the existence of two types of T-cells that respond to the HEL peptide: "type A" and "type B". Type A T-cells recognize the peptide derived from the processing of the whole HEL protein. In contrast, type B T-cells recognize the exogenously supplied peptide but not the naturally processed one. nih.gov It has been demonstrated that these type B T-cells recognize a deamidated form of the HEL peptide, where the asparagine at residue 59 is converted to aspartic acid or isoaspartic acid. nih.govnih.govrupress.org
This deamidation can occur spontaneously when the peptide is in a free state or within a flexible protein domain. nih.govrupress.org However, within the highly structured native HEL protein, this modification does not readily occur. nih.govrupress.org The sequence of the HEL epitope itself facilitates this rapid and spontaneous deamidation. nih.govrupress.org
The recognition of this deamidated epitope by a specific set of T-cells has important implications. It suggests that post-translational modifications can be a source of "neo-self" antigens that could potentially play a role in autoimmunity, as T-cells recognizing these modified self-peptides may escape negative selection in the thymus. Indeed, T-cells specific for the deamidated peptide have been found to escape tolerance in mice expressing HEL as a transgene. nih.gov
The table below summarizes the characteristics of T-cell recognition of native versus deamidated HEL peptide.
| T-Cell Type | Recognized Form of HEL Peptide | Response to Whole HEL | Key Residue Modification | Reference(s) |
| Type A | Native | Yes | Asparagine at 59 | nih.gov |
| Type B | Deamidated | No | Asparagine at 59 converted to Aspartic acid/Isoaspartic acid | nih.govnih.govrupress.org |
Immunological Recognition and T Cell Response Dynamics
Antigenic Competition at the Level of Peptide-MHC Binding
The interaction between an antigenic peptide and a Major Histocompatibility Complex (MHC) class II molecule is a critical prerequisite for the activation of CD4+ T helper cells. The specificity of this binding, however, is not absolute. A single MHC molecule can bind a variety of different peptides, and conversely, a single peptide may bind to different MHC alleles, albeit with varying affinities. This promiscuity of binding forms the basis of antigenic competition, where different peptides vie for a limited number of MHC binding sites on the surface of an antigen-presenting cell (APC). The hen egg lysozyme (B549824) (HEL) peptide (46-61) has been a cornerstone in elucidating the principles of this competition, particularly its binding to the I-A^k MHC class II molecule.
Research has demonstrated that the ability of a peptide to compete for MHC binding directly correlates with its capacity to inhibit the functional presentation of the immunogenic peptide to T cells. nih.govnih.gov Studies examining the direct binding of HEL(46-61) to purified I-A^k molecules have shown that this interaction is saturable and specific. pnas.org The competition for this binding site is a key regulatory checkpoint in the immune response. Peptides that are effective competitors can prevent the formation of the HEL(46-61)/I-A^k complex, thereby inhibiting the activation of HEL(46-61)-specific T cell hybridomas. nih.govnih.gov
This competition is not merely a phenomenon observed with unrelated peptides. Synthetic derivatives of HEL(46-61) and even corresponding peptides from autologous (self) lysozyme can act as potent competitors. nih.govnih.gov For instance, a peptide from mouse lysozyme (ML) corresponding to residues 46-62 binds strongly to I-A^k and can inhibit T-cell responses directed against HEL. rupress.org This indicates that the MHC molecule's peptide-binding groove does not inherently distinguish between foreign and self-peptides based on their origin, but rather on structural compatibility and binding affinity. nih.govnih.govsci-hub.se The implication is that the unresponsiveness to self-peptides under normal conditions is maintained by T-cell tolerance mechanisms, not by a failure of self-peptides to bind to MHC molecules. sci-hub.se
The fine-specificity of this competition has been mapped by using synthetic peptides with specific amino acid substitutions. For example, a derivative of HEL(46-61) lacking the tyrosine at position 53 was shown to inhibit the binding and functional presentation of the wild-type peptide, despite not being able to stimulate T-cell hybridomas itself. nih.gov This highlights that the structural requirements for MHC binding can be separated from those required for T-cell receptor (TCR) recognition. Some residues are critical for anchoring the peptide into the MHC groove, while others are exposed for interaction with the TCR. nih.govnih.gov Altering TCR-contacting residues can significantly impact T-cell reactivity, while modifications to MHC-binding residues affect the peptide's competitive fitness. nih.gov
The binding affinity of HEL(46-61) for I-A^k is also influenced by environmental factors such as pH. Acidic conditions, similar to those found in the endosomal compartments where peptide loading occurs, can markedly enhance the binding of HEL(46-61) to I-A^k. semanticscholar.orgcanada.canih.gov This suggests that the competition for MHC binding is most intense in the specific cellular compartments where antigen processing and loading take place.
The table below summarizes findings from competitive binding assays involving HEL(46-61) and various competitor peptides for the I-A^k molecule.
Table 1: Competitive Inhibition of HEL(46-61) Binding to I-A^k
| Competitor Peptide | Observation | Research Finding |
| HEL(46-61) derivative (lacking Tyr-53) | Competed for binding with HEL(46-61) and inhibited its presentation. | Did not stimulate T-cell hybridomas, indicating its role as a pure antagonist at the MHC binding level. nih.govnih.gov |
| Autologous Mouse Lysozyme (ML) Peptide (46-62) | Competed for binding with HEL(46-61) to I-A^k. | Inhibited the in vivo antibody response to the whole HEL protein, demonstrating effective MHC blockade. rupress.org |
| Unrelated Peptides (presented by I-A^k) | Competed with HEL(46-61) for binding and presentation. | Provided evidence that the I-A^k molecule has a single functional binding site for which various peptides compete. sci-hub.se |
| Native HEL Protein | Did not compete with HEL(46-61) for binding to I-A^k. | Indicates that the protein must be processed into smaller peptides before it can bind to MHC class II molecules. sci-hub.se |
The quantitative aspects of this competition are underscored by the dissociation constants (Kd) measured for these interactions. For example, the binding of biotinylated HEL(46-61) to I-A^k at pH 7.0 has a calculated Kd of approximately 1.07 µM, which decreases to 0.09 µM at pH 5.0, indicating a much stronger interaction in acidic conditions. semanticscholar.org Competitor peptides must have comparable or higher affinities to effectively displace HEL(46-61) from the I-A^k binding groove.
Peptide Engineering and Immunomodulation Strategies
Rational Design of Modified Hen Egg Lysozyme (B549824) Peptide (46-61) for Enhanced Immunogenicity
The inherent immunogenicity of a peptide is intrinsically linked to its ability to bind to Major Histocompatibility Complex (MHC) molecules and be recognized by T-lymphocytes. Researchers have explored various modifications to the HEL (46-61) peptide to augment these interactions.
Site-Directed Amino Acid Substitutions to Improve T-Lymphocyte Stimulation and MHC Binding
The interaction between a peptide and the MHC molecule is a critical determinant of the subsequent T-cell response. Studies have shown that single amino acid substitutions within and flanking the core epitope of HEL (46-61) can significantly impact its binding to MHC class II molecules and subsequent T-lymphocyte stimulation.
In low-responder C57BL/6 mice, the native HEL (46-61) peptide is poorly recognized. nih.gov Research has indicated that the arginine residue at position 61 hinders the binding of the peptide to the I-Ab MHC class II molecule. nih.gov Replacing this inhibitory arginine with alanine (B10760859) has been shown to enhance the immunogenicity of the recombinant HEL protein, leading to stronger antibody and T-cell responses. researchgate.net This enhanced response was attributed to a more specific and elevated T-cell response to the HEL (46-61) region. researchgate.net
Further analysis using alanine substitutions at various positions within the minimal T-cell epitope (HEL 51-60 in C57BL/6 mice) has identified key residues involved in MHC binding and T-cell receptor (TCR) contact. nih.gov Residues at positions 51, 52, 53, and 57 appear to be crucial for binding to the Ia molecule, while residues at positions 55 and 56 are important for engaging the TCR. nih.gov Interestingly, substituting the native residues at the TCR contact points (isoleucine at 55 and leucine (B10760876) at 56) with similar amino acids (leucine and isoleucine, respectively) significantly increased T-cell reactivity, suggesting a suboptimal interaction with the native sequence. nih.gov
A study also revealed that the deamidation of asparagine within the HEL (48-62) peptide is critical for recognition by a specific subset of T-cells (type-B T cells). nih.gov This post-translational modification occurs spontaneously in the free peptide but not within the structured context of the whole lysozyme protein, highlighting the importance of peptide conformation and modification in T-cell recognition. nih.gov
| Residue Position | Role in Immune Recognition | Effect of Substitution |
| 61 (Arginine) | Inhibits binding to I-Ab in C57BL/6 mice. nih.gov | Replacement with alanine enhances immunogenicity. researchgate.net |
| 51, 52, 53, 57 | Involved in Ia (MHC class II) binding. nih.gov | Alanine substitution at these sites affects T-cell reactivity. nih.gov |
| 55, 56 | Involved in T-cell receptor (TCR) contact. nih.gov | Substitution with similar amino acids (leucine/isoleucine) increases T-cell reactivity. nih.gov |
| Asparagine (within 48-62) | Deamidation is critical for recognition by type-B T cells. nih.gov | Native peptide is not recognized by type-B T cells without deamidation. nih.gov |
Effects of Terminal and Internal Peptide Modifications on Epitope Function
Modifications at the termini and within the internal sequence of the HEL (46-61) peptide can profoundly influence its function as an epitope. The length of the peptide and the nature of flanking residues are critical.
For instance, while CD4+ T-cells can recognize the core epitope (52-61) within various peptide lengths, CD4- T-cell variants require the presence of two C-terminal tryptophan residues at positions 62 and 63 for a response. semanticscholar.org This indicates that residues flanking the core epitope can play a crucial role in T-cell activation, particularly in the absence of the CD4 co-receptor. semanticscholar.org
Furthermore, the processing of the native HEL protein can be a limiting factor in generating the optimal T-cell epitope in certain mouse strains. T-cells from HEL-immunized C57BL/6 low-responder mice showed preferential reactivity to a truncated version of the peptide, HEL (47-60), suggesting a potential deficiency in the host's ability to process the 46-61 region from the native protein. nih.gov This highlights that the efficiency of epitope generation through antigen processing can be as critical as the intrinsic binding affinity of the peptide itself.
Antigen Targeting Approaches Utilizing Hen Egg Lysozyme Peptide (46-61)
To enhance the efficiency of T-cell activation, researchers have developed strategies to directly target the HEL (46-61) epitope to antigen-presenting cells (APCs).
Development of Recombinant Antibody-Peptide Conjugates for Enhanced Antigen Presentation
A powerful strategy involves the creation of recombinant antibodies that carry the HEL (46-61) T-cell epitope. pnas.orgresearchgate.net These antibodies can be engineered to have variable regions that specifically bind to surface molecules on APCs, such as IgD or MHC class II molecules. pnas.orgaai.orgnih.govnih.gov By genetically inserting the HEL (46-61) peptide into a loop within the constant region (CH1 domain) of a human IgG3 antibody, researchers have created fusion molecules, sometimes referred to as "Troybodies". pnas.orgresearchgate.netaai.orgnih.govoup.com
These recombinant antibody-peptide conjugates have demonstrated a remarkable increase in antigen presentation efficiency. When targeted to IgD on B cells in vitro, the presentation of the HEL (46-61) epitope was enhanced by a factor of 10,000 to 100,000 compared to the free synthetic peptide. pnas.orgnih.gov Similarly, "Troybodies" specific for MHC class II molecules were about 1,000 times more effective at inducing specific T-cell activation in vitro than non-targeting peptide-antibody constructs and 1,000 to 10,000 times more efficient than the synthetic peptide or native protein. aai.orgnih.gov
| Targeting Strategy | Fold Enhancement in Presentation (in vitro) | Reference |
| Recombinant antibody targeting IgD on B cells | 10,000 - 100,000 vs. free peptide | pnas.orgnih.gov |
| "Troybody" targeting MHC class II | ~1,000 vs. non-targeting peptide Ab; 1,000-10,000 vs. synthetic peptide/native protein | aai.orgnih.gov |
Strategies for Delivering T-Cell Epitopes to Antigen-Presenting Cells in Research Models
The delivery of T-cell epitopes like HEL (46-61) to APCs is a key step in initiating an adaptive immune response. In research models, various methods are employed to achieve this.
Intravenous injection of recombinant antibodies carrying the HEL (46-61) epitope and targeted to IgD resulted in the presentation of the epitope by splenic APCs and subsequent activation of specific T-cells. pnas.orgnih.gov In contrast, little to no T-cell activation was observed without this targeting, even when the amount of injected antigen was increased a hundredfold or more. pnas.orgnih.gov In vivo, these class II-specific "Troybodies" were at least 100 times more efficient at targeting APCs and activating T-cells than their non-targeting counterparts and 100 to 100,000 times more efficient than the synthetic peptide or native protein. aai.orgnih.gov
Another approach involves the use of recombinant adenoviruses to express a covalent complex of the HEL (46-61) peptide linked to the I-Ak MHC class II molecule. nih.gov This ensures that the peptide is directly presented by infected cells.
Modulation of Antigen Processing Efficiency for Immune Enhancement
The efficiency with which a protein antigen is processed and its epitopes are loaded onto MHC class II molecules can be modulated to enhance the immune response.
Studies have shown that the level of the protein Rab7, which is involved in the fusion of early to late endosomes, influences the efficiency of antigen presentation. oup.com Overexpression of Rab7 in B cells enhanced the kinetics of HEL processing and presentation. oup.com This is significant because the HEL (46-61) epitope is known to be loaded onto MHC class II molecules in late endocytic compartments. oup.com
Furthermore, the invariant chain (Ii), which associates with newly synthesized MHC class II molecules, plays a role in directing antigens to the appropriate loading compartment. In B cells, the presentation of the HEL (46-61) epitope requires the presence of the invariant chain. pnas.org However, in dendritic cells, particularly immature ones, the presentation of a broader array of HEL epitopes can occur even in the absence of the invariant chain, suggesting different antigen processing pathways may be utilized by different APC types. pnas.org
The stability of peptide-MHC complexes on the cell surface also affects the duration and strength of the T-cell response. The expression of the E3 ubiquitin ligase MARCH-I in immature dendritic cells leads to the rapid turnover of I-Ak-HEL (46-61) complexes. pnas.org Upon maturation, the downregulation of MARCH-I results in the stabilization and increased expression of these complexes on the cell surface. pnas.org These findings indicate that modulating the machinery of antigen processing and presentation can be a viable strategy for enhancing the immunogenicity of epitopes like HEL (46-61).
Influence of Hapten Conjugation on Epitope Generation and Presentation
The covalent attachment of haptens, small chemical molecules that can elicit an immune response only when attached to a larger carrier protein, represents a significant strategy in peptide engineering to modulate immunogenicity. This modification can fundamentally alter the way an antigen is processed and presented by antigen-presenting cells (APCs), leading to the generation of novel T-cell epitopes and enhanced immune responses. Research utilizing the hen egg lysozyme (HEL) protein and its derivative peptide, HEL (46-61), has provided critical insights into this phenomenon, particularly through the use of the hapten phosphorylcholine (B1220837) (PC).
Studies have shown that conjugating PC to HEL (creating PC-HEL) dramatically enhances the immunogenicity of what is otherwise a poorly immunogenic epitope in certain mouse strains. nih.govresearchgate.net T-cell hybridomas derived from mice immunized with PC-HEL demonstrated a preferential and stronger response to the hapten-conjugated form compared to the unconjugated HEL. nih.govnih.gov This suggests that the hapten modification facilitates a more effective presentation of the carrier epitope to T-cells.
The primary mechanism for this enhanced immunogenicity lies in altered antigen processing. nih.govnih.gov Mass spectrometric analyses have revealed that the processing of PC-HEL by splenic APCs is significantly more efficient than that of native HEL. researchgate.netnih.gov This enhanced processing leads to a greater quantity of relevant epitope peptides being generated and subsequently presented on Major Histocompatibility Complex (MHC) class II molecules. nih.gov Specifically, the amount of the peptide fragment covering the HEL 47-62 region was found to be nearly threefold greater when derived from PC-HEL compared to an equivalent amount of unconjugated HEL. nih.gov Furthermore, PC conjugation resulted in the generation of additional peptide fragments that were not detected after the processing of the native HEL protein. nih.gov
Table 1: Effect of Phosphorylcholine (PC) Conjugation on HEL Epitope Generation by Splenic APCs
| Antigen | Relative Amount of HEL (47-62) Peptide Generated | Additional Peptides Generated |
| Hen Egg Lysozyme (HEL) | Standard | Undetectable |
| Phosphorylcholine-HEL (PC-HEL) | ~3-fold increase | HEL (56–84), HEL (74–89), HEL (1–15) |
| Data derived from mass spectrometric analysis of peptides generated from splenic antigen-presenting cells incubated with the respective antigens. nih.gov |
This principle has been powerfully demonstrated in HEL-transgenic (HEL-Tg) mice, which express HEL as a self-antigen and are therefore tolerant to it. nih.govnih.gov While repeated immunization with native HEL fails to provoke an antibody response in these mice, immunization with PC-HEL successfully breaks this self-tolerance, resulting in the production of significant levels of anti-HEL antibodies. nih.govnih.gov This outcome is attributed to T-cells, as the response is dependent on their presence. nih.govnih.gov The enhanced processing of PC-HEL facilitates a more robust stimulation of T-cells, including those reactive to the otherwise cryptic HEL (47-61) epitope, which is sufficient to overcome the state of tolerance. nih.govresearchgate.net
Table 2: Immunogenicity of Native vs. Hapten-Modified HEL in Tolerant Mice
| Immunogen | Anti-HEL Antibody Response in HEL-Tg Mice | T-Cell Response to HEL (47-61) Epitope |
| Native Hen Egg Lysozyme (HEL) | None (Tolerance maintained) | Minimal |
| Phosphorylcholine-HEL (PC-HEL) | Significant antibody production (Tolerance broken) | Enhanced |
| Findings are based on immunization studies in HEL-transgenic mice, which are tolerant to native HEL. nih.govresearchgate.net |
Advanced Methodologies for Research on Hen Egg Lysozyme Peptide 46 61
Peptide Synthesis and Characterization Techniques
The generation and purification of HEL(46-61) rely on precise and well-established biochemical techniques to ensure the quality and homogeneity of the peptide for subsequent immunological assays.
Solid-Phase Peptide Synthesis Methodologies for Peptide Generation
The primary method for producing HEL(46-61) and its derivatives is solid-phase peptide synthesis (SPPS). nih.govaai.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov A common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the N-terminus of the growing peptide is temporarily protected by an Fmoc group, which is removed before the addition of the next amino acid. nih.gov For instance, peptides can be synthesized using Fmoc/OtBu (tert-butyl) chemistry on a 2-chlorotrityl resin. nih.gov The coupling of each amino acid is facilitated by activating agents like diisopropylcarbodiimide and 1-hydroxybenzotriazole. nih.gov Another established SPPS method is the "teabag" method, which is a rapid simultaneous solid-phase multiple-peptide synthesis technique based on Merrifield's original procedure. aai.org This method often employs a tert-butyloxycarbonyl-amino acid-Pam resin. aai.org
Following the completion of the peptide chain, it is cleaved from the resin and the amino acid side chains are deprotected. A common cleavage cocktail consists of trifluoroacetic acid, triisopropylsilane, and water. nih.gov The crude peptide is then precipitated, washed, and lyophilized to obtain a powdered form. nih.gov
High-Performance Liquid Chromatography (HPLC) for Peptide Purification and Homogeneity Assessment
After synthesis and cleavage, the crude peptide mixture contains the desired HEL(46-61) along with truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying this mixture and assessing the final product's homogeneity. nih.govoup.com
Reverse-phase HPLC (RP-HPLC) is commonly used, where the peptide mixture is passed through a column containing a nonpolar stationary phase. nih.gov A gradient of increasing organic solvent, such as acetonitrile, in an aqueous mobile phase is used to elute the peptides based on their hydrophobicity. nih.govresearchgate.net Fractions are collected, and those containing the pure peptide are identified. The purity of the peptide is then analyzed by analytical RP-HPLC. nih.govoup.com Peptides with a purity of less than 90% may require further purification by preparative RP-HPLC. nih.gov The identity of the purified peptide is then confirmed by mass spectrometry. nih.govoup.com
Mass Spectrometry-Based Approaches for Peptide Identification and Quantitation
Mass spectrometry is a powerful analytical tool that provides detailed information about the mass-to-charge ratio of ionized molecules. In the context of HEL(46-61) research, it is indispensable for confirming the identity of the synthesized peptide and for characterizing its interaction with Major Histocompatibility Complex (MHC) molecules.
Electrospray Mass Spectrometry for Epitope Characterization from MHC Extracts
Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that is particularly well-suited for analyzing large biomolecules like peptides and proteins. It is used to confirm the identity of synthesized HEL peptides. nih.govoup.com Furthermore, ESI-MS plays a crucial role in identifying and characterizing HEL peptides that have been naturally processed and presented by antigen-presenting cells (APCs).
In these experiments, APCs are cultured with HEL protein, and the MHC class II molecules (like I-Ak) are purified. The peptides bound to these MHC molecules are then eluted and analyzed by ESI-MS. researchgate.net This technique has been instrumental in identifying not only the immunodominant HEL(48-62) epitope but also a variety of minor HEL peptides bound to I-Ak. researchgate.net For instance, researchers have used ESI-MS to identify and quantify minor epitopes, such as the HEL(31-47) peptide, after their isolation from I-Ak extracts using peptide-specific monoclonal antibodies. researchgate.netresearchgate.net These studies have revealed a diverse range of naturally processed HEL peptides, varying in length at both the amino and carboxy termini. researchgate.net
Quantitative Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide-MHC Complex Abundance
While mass spectrometry can identify the peptides present, a quantitative Enzyme-Linked Immunosorbent Assay (ELISA) is often employed to determine the abundance of specific peptide-MHC complexes. This assay is crucial for understanding the relationship between the number of presented epitopes and the magnitude of the T-cell response.
A quantitative ELISA has been developed to measure the levels of different HEL peptide families presented by I-Ak molecules. aai.org This assay has shown that different HEL epitopes are presented at vastly different levels, with the dominant 48-63 family being presented at levels 60-fold higher than the 31-47 family. aai.org The development of monoclonal antibodies specific for a particular peptide-MHC complex, such as the Aw3.18 antibody which recognizes HEL(48-62) bound to I-Ak, has been pivotal for these quantitative studies. nih.gov These ELISAs provide a sensitive and specific method to quantify the presentation of HEL(46-61) and other epitopes, which is essential for correlating epitope abundance with T-cell immunodominance. aai.org
In Vitro and Ex Vivo T-Cell Assay Systems
The ultimate measure of the immunological relevance of HEL(46-61) is its ability to stimulate T-cells. Both in vitro and ex vivo assay systems are used to assess this activity.
In vitro T-cell assays typically involve co-culturing T-cells or T-cell hybridomas with APCs in the presence of the HEL(46-61) peptide. researchgate.netrupress.org T-cell activation is then measured by quantifying the secretion of cytokines, such as Interleukin-2 (B1167480) (IL-2), or by measuring T-cell proliferation. researchgate.netrupress.org T-cell hybridomas, like the 3A9 line which is specific for HEL(46-61) presented by I-Ak, are commonly used in these assays. nih.govaai.org These systems allow for the controlled investigation of the parameters affecting T-cell recognition, such as peptide concentration and the role of co-stimulatory molecules.
Ex vivo T-cell assays involve isolating T-cells from animals that have been immunized with HEL protein or the HEL(46-61) peptide. pnas.org These T-cells are then re-stimulated in vitro with the peptide to assess the primary immune response. For example, draining lymph node cells from immunized mice can be fused to create T-cell hybridomas, or their proliferative response can be directly measured. pnas.org These assays provide a more physiologically relevant assessment of the T-cell response to HEL(46-61) as they reflect the in vivo priming of the immune system.
Data Tables
Table 1: Research Findings on HEL(46-61) and Related Peptides
| Finding | Methodology | Key Result | Reference |
| Binding Affinity | Direct binding assay | HEL(46-61) binds to I-Ak with a Kd of approximately 2 uM. | medchemexpress.com |
| T-cell Recognition | T-cell hybridoma assay | Type-B T-cells recognize a deamidated form of the HEL peptide. | nih.gov |
| Natural Processing | ESI-MS | HEL(48-61) is a naturally processed peptide presented by I-Ak. | pnas.org |
| Epitope Abundance | Quantitative ELISA | The 48-63 family of HEL peptides is presented at levels 60-fold higher than the 31-47 family. | aai.org |
| T-cell Activation | In vitro T-cell assay | IgG3 antibodies carrying the HEL(46-61) epitope efficiently stimulate the 3A9 T-cell hybridoma. | nih.gov |
T-Cell Hybridoma Culture and Stimulation Assays (e.g., IL-2 Release)
T-cell hybridoma stimulation assays are a cornerstone for studying the specific recognition of the hen egg lysozyme (B549824) (HEL) peptide (46-61) by T-cells. These assays leverage immortalized T-cell lines (hybridomas) that express a T-cell receptor (TCR) specific for a particular peptide-MHC complex. When these hybridomas encounter antigen-presenting cells (APCs) displaying the HEL (46-61) peptide bound to the appropriate MHC class II molecule (typically I-A^k), they become activated and secrete cytokines, most commonly Interleukin-2 (IL-2). The amount of IL-2 released into the culture supernatant is directly proportional to the extent of T-cell activation.
The general procedure involves co-culturing a fixed number of T-cell hybridoma cells with APCs in the presence of varying concentrations of the HEL (46-61) peptide. pnas.org APCs can be B-cell lymphoma lines, such as CH27 or C3.F6, or freshly isolated splenocytes. nih.govaai.org After an incubation period, typically ranging from 18 to 24 hours, the culture supernatant is harvested. pnas.orgaai.org The concentration of secreted IL-2 is then quantified. A common method for this quantification is a secondary bioassay using an IL-2-dependent cell line, such as CTLL-2. pnas.orgaai.org The proliferation of CTLL-2 cells, measured by the incorporation of radioactive tracers like [³H]thymidine, correlates directly with the amount of IL-2 present. researchgate.net Alternatively, IL-2 levels can be measured using specific immunoassays like the europium-based DELFIA® assay. nih.gov
Several T-cell hybridomas are utilized in research involving the HEL (46-61) epitope. The 3A9 hybridoma is one of the most well-characterized and is specific for the HEL (46-61) peptide presented by the I-A^k MHC molecule. aai.orgaai.org Other hybridomas, such as ALV-48 and DAV-21, which were generated by immunization with peptides covering the HEL 48-61 and 48-62 regions respectively, are also used to investigate the nuances of epitope recognition. nih.gov These assays have been instrumental in defining the minimal T-cell epitope, studying the effects of amino acid substitutions within the peptide, and assessing the impact of post-translational modifications like deamidation on T-cell recognition. nih.govnih.gov
| Parameter | Description | Examples from Research |
| T-Cell Hybridomas | Immortalized T-cell lines with specificity for HEL peptide/MHC complexes. | 3A9 (specific for HEL 46-61/I-A^k), ALV-48, DAV-21, PCH4.1. nih.govaai.orgnih.gov |
| Antigen-Presenting Cells (APCs) | Cells that process and present the HEL peptide on MHC class II molecules. | C3.F6 B cell lymphoma, CH27 B lymphoma, CBA or B10.BR mouse splenocytes. nih.govaai.org |
| Antigen | The specific peptide used to stimulate the T-cell hybridomas. | Hen Egg Lysozyme (46-61) peptide and its variants. aai.org |
| Incubation Time | The duration for which hybridomas, APCs, and antigen are co-cultured. | 18 to 24 hours. pnas.orgaai.orgaai.org |
| Readout | The measurement of T-cell activation, typically via cytokine secretion. | Interleukin-2 (IL-2) release. pnas.orgaai.orgaai.org |
| Quantification Method | The technique used to measure the amount of secreted cytokine. | CTLL-2 proliferation assay ([³H]thymidine incorporation), DELFIA® immunoassay. pnas.orgnih.govresearchgate.net |
Enzyme-Linked Immunospot (ELISPOT) Assays for Cytokine-Producing T Cells
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to detect and quantify individual cytokine-secreting T-cells at the single-cell level. mabtech.com This technique offers a significant sensitivity advantage over bulk methods like ELISA, capable of detecting frequencies as low as one antigen-specific cell in 100,000. mabtech.com In the context of HEL (46-61) research, ELISPOT assays are employed to determine the frequency of T-cells that respond to this specific peptide by producing key cytokines such as interferon-gamma (IFN-γ), IL-2, or IL-4. researchgate.net
The assay is performed in a 96-well plate pre-coated with a monoclonal antibody specific for the cytokine of interest. mabtech.com A suspension of cells, typically splenocytes or peripheral blood mononuclear cells from a HEL-immunized animal, is added to the wells along with the HEL (46-61) peptide. researchgate.net During incubation, T-cells that recognize the peptide-MHC complex on APCs within the cell population become activated and secrete cytokines. This secreted cytokine is immediately captured by the antibody on the plate surface in the vicinity of the secreting cell. creative-diagnostics.com
After washing the cells away, a second, biotinylated antibody that recognizes a different epitope on the target cytokine is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and a precipitating substrate. This sequence creates a visible, colored spot at the location of each cytokine-secreting cell. Each spot represents a single, antigen-specific T-cell, allowing for precise enumeration. frontiersin.org
Studies using ELISPOT to analyze the T-helper (Th) cell response to the entire HEL protein have demonstrated that this high-resolution approach can reveal a more diverse repertoire of T-cell specificities than previously identified by proliferation assays. researchgate.net While T-cell proliferation assays might show a response dominated by one or two peptides, ELISPOT can identify responses to numerous other "cryptic" peptides. researchgate.net Furthermore, by using different capture antibodies, ELISPOT can delineate the cytokine profile (e.g., Th1-type like IFN-γ or Th2-type like IL-4) of the responding T-cells, providing insight into the nature of the immune response generated against the HEL (46-61) epitope. researchgate.net More advanced fluorescent-based versions of the assay, known as FluoroSpot, allow for the simultaneous detection of multiple cytokines from a single cell. mabtech.com
| Feature | ELISPOT Assay | Conventional ELISA | Intracellular Cytokine Staining (ICS) |
| Principle | Captures secreted cytokine around a single cell, forming a "spot". mabtech.com | Measures total accumulated cytokine concentration in supernatant. | Detects cytokine retained within the cell using flow cytometry. creative-diagnostics.com |
| Output | Enumeration of individual cytokine-producing cells (spot-forming units). researchgate.net | Overall cytokine concentration (e.g., pg/mL). mabtech.com | Percentage of cytokine-positive cells in a population. creative-diagnostics.com |
| Sensitivity | Very high (e.g., 1 in 10^5 to 1 in 10^6 cells). mabtech.comcreative-diagnostics.com | Moderate to low. mabtech.com | High, but generally less sensitive than ELISPOT. creative-diagnostics.com |
| Analyte Detected | Secreted protein immediately after release. creative-diagnostics.com | Net accumulated protein in bulk solution (subject to degradation/consumption). creative-diagnostics.com | Intracellularly accumulated protein (may not reflect secretion). creative-diagnostics.com |
| Application to HEL (46-61) | Quantifies frequency of T-cells producing specific cytokines (IFN-γ, IL-2, IL-4) in response to the peptide. researchgate.net | Measures bulk cytokine production by a cell population stimulated with the peptide. | Identifies the phenotype of cells producing cytokines in response to the peptide. |
Photoaffinity Labeling for Mapping Peptide-MHC Interaction Sites
Photoaffinity labeling is a powerful biochemical technique used to identify the specific points of contact between the HEL (46-61) peptide and the MHC class II molecule, I-A^k. nih.gov This method involves synthesizing a version of the HEL peptide that incorporates a photoreactive group at a defined position. This modified peptide is allowed to bind to the MHC molecule on APCs or in a purified system. Upon exposure to UV light, the photoreactive group becomes highly reactive and forms a stable, covalent bond with the nearest amino acid residue(s) on the MHC molecule. nih.govnih.gov
Subsequent analysis allows for the precise mapping of the interaction site. The covalently linked peptide-MHC complex is isolated, digested into smaller fragments using proteases, and the labeled fragments are identified through techniques like high-performance liquid chromatography (HPLC). nih.gov The exact amino acid that was cross-linked can then be determined by protein sequencing.
Research using this methodology has provided detailed insights into how HEL (46-61) sits (B43327) within the binding groove of the I-A^k molecule. In one key study, a photoreactive group (iodo-4-azidosalicyloyl, IASA) was attached to the N-terminus of the HEL (46-61) peptide. nih.gov This photoreactive peptide was shown to specifically label Proline-118 (Pro-118) of the I-A^k α-chain and Threonine-121 (Thr-121) of the β-chain. nih.gov The specificity of this interaction was confirmed by demonstrating that the labeling could be completely inhibited by the addition of the unmodified HEL (46-61) peptide. nih.gov
These studies have also shown that the position and chemical nature of the photoreactive probe are critical. Different photoreactive conjugates can have varied binding affinities and labeling efficiencies for different MHC alleles (e.g., I-A^k, I-A^d, I-E^k). nih.gov For instance, introducing an iodine substitution into the tyrosine residue at position 53 of HEL (46-61) was found to significantly decrease the photoaffinity labeling, likely due to steric hindrance that interferes with the peptide's binding to the MHC molecule. nih.gov These findings are crucial for building accurate molecular models of the peptide-MHC interaction, which is fundamental to understanding the basis of T-cell receptor recognition.
| Photoreactive Peptide Conjugate | MHC Molecule | Labeled Chain(s) | Specific Residues Labeled | Key Finding |
| Iodo-4-azidosalicyloyl HEL-(46-61) (IASA-(46-61)) | I-A^k | α and β chains | α-chain: Pro-118, β-chain: Thr-121 nih.gov | Identified specific hydrophobic interaction sites on both MHC chains. Labeling was inhibitable by unmodified HEL(46-61). nih.gov |
| Photoreactive conjugates of HEL(46-61) | I-A^k, I-A^d, I-E^k, I-E^d | Primarily α-chain | Not specified in abstract | Demonstrated selective labeling of the α-chain. Substitutions on the photoreactive group could enhance binding affinity and labeling efficiency. nih.gov |
| HEL(46-61) with Iodine at Tyr-53 | I-A^k | N/A | N/A | Introduction of iodine at Tyr-53 strongly decreased photoaffinity labeling, indicating steric interference with MHC binding. nih.gov |
Flow Cytometry for T-Cell Phenotyping and Activation Marker Analysis
Flow cytometry is an indispensable tool for the detailed analysis of T-cells that are specific for the hen egg lysozyme (HEL) peptide (46-61). This technology allows for the rapid, multi-parameter analysis of individual cells in a suspension as they pass through a laser beam. By using fluorescently-labeled antibodies that bind to specific cell surface or intracellular proteins, researchers can phenotype T-cells, assess their activation state, and even track their proliferation. pnas.orgresearchgate.net
In studies involving the HEL (46-61) epitope, flow cytometry is frequently used with T-cells from 3A9 TCR transgenic mice, whose T-cells are genetically engineered to recognize this specific peptide. pnas.org A primary application is phenotyping, which involves distinguishing between different T-cell subsets. For example, by staining for markers like CD44, CD62L, and CD45RB, researchers can differentiate between "naïve" T-cells (which have not yet encountered the antigen) and "memory" T-cells (which arise after an immune response). pnas.org Naïve T-cells typically exhibit a CD44^low, CD62L^high phenotype, while memory cells are CD44^high, CD62L^low. pnas.org
Flow cytometry is also crucial for analyzing T-cell activation. Upon recognition of the HEL (46-61) peptide on APCs, T-cells upregulate a variety of activation markers. Antibodies against proteins like CD69 (an early activation marker) and CD25 (the alpha chain of the IL-2 receptor) can be used to quantify the percentage of activated T-cells in a population following stimulation. pnas.org
Furthermore, the technique can be used to track cell division. By pre-labeling T-cells with a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE), their proliferation in response to the HEL (46-61) peptide can be monitored. researchgate.net With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of successive generations of dividing cells via flow cytometry. researchgate.net This method has been used to show that T-cells divide in response to HEL peptide delivered by dendritic cells in vivo. researchgate.net Flow cytometry can also be used indirectly to assess APC activation by measuring the upregulation of costimulatory molecules like CD80, CD86, and CD40 on their surface after interacting with T-cells. researchgate.netnih.gov
| Marker | Location | Function/Significance | Application in HEL (46-61) Research |
| CD4 | Surface | Co-receptor for MHC class II binding; defines helper T-cell lineage. | Identification of the CD4+ T-cell population responding to HEL (46-61). pnas.org |
| CD44 | Surface | Adhesion molecule; marker for antigen-experienced/memory T-cells. | Differentiating naïve (CD44^low) from memory (CD44^high) T-cells. pnas.org |
| CD62L (L-selectin) | Surface | Adhesion molecule; involved in lymph node homing. | Differentiating naïve (CD62L^high) from memory (CD62L^low) T-cells. pnas.org |
| CD25 (IL-2Rα) | Surface | High-affinity IL-2 receptor chain; marker of activation and regulatory T-cells. | Measuring T-cell activation following stimulation with HEL (46-61). pnas.org |
| CD69 | Surface | Early activation marker. | Detecting recent T-cell activation by the HEL (46-61) peptide. pnas.org |
| CFSE | Intracellular | Fluorescent dye that is diluted with each cell division. | Tracking the proliferation of T-cells in response to the HEL (46-61) peptide. researchgate.net |
| CD86 / CD40 | Surface (on APCs) | Co-stimulatory molecules on APCs. | Assessing the activation state of APCs presenting the HEL (46-61) peptide. researchgate.net |
Broader Academic Implications and Future Research Directions
Hen Egg Lysozyme (B549824) Peptide (46-61) as a Foundational Model System in Basic Immunology
HEL(46-61) has served as an indispensable model system for dissecting the core principles of adaptive immunity. Its well-defined sequence and immunogenic properties have allowed researchers to probe the molecular and cellular interactions that govern the immune response.
The interaction between peptides and Major Histocompatibility Complex (MHC) molecules is a critical checkpoint in the initiation of an adaptive immune response. Research utilizing HEL(46-61) has been central to elucidating the principles of this binding. Studies have demonstrated the specific binding of HEL(46-61) to the I-Ak MHC class II molecule, a key interaction for its recognition by T helper cells in certain mouse strains. nih.govmedchemexpress.comannualreviews.org The affinity of this binding has been quantified, with a dissociation constant (Kd) of approximately 2 µM. medchemexpress.com
Furthermore, investigations into this interaction have revealed that not all amino acids within the peptide are equal in their contribution to MHC binding. Specific residues within the HEL(46-61) sequence act as anchor residues, fitting into pockets of the MHC molecule's peptide-binding groove, while others are exposed for T-cell receptor (TCR) contact. nih.govnih.gov For instance, in low-responder C57BL/6 mice, residues at positions 51, 52, 53, and 57 of HEL appear to be involved in binding to the I-A molecule. nih.gov Molecular modeling has further refined this understanding, predicting that residues such as Asp52, Ile55, Gln57, and Ser60 are deeply buried within the MHC pockets, while Tyr53, Leu56, Asn59, and Arg61 are presented to the TCR. nih.gov The specificity of this binding is highlighted by the fact that HEL(46-61) binds to I-Ak but not to I-Ad. annualreviews.organnualreviews.org This detailed knowledge, largely derived from studies with HEL(46-61), has provided a foundational framework for predicting and understanding how other peptides will interact with MHC molecules, a cornerstone of immunology.
Table 1: Key Residues in HEL(46-61) Interaction with I-Ak
| Residue Position | Amino Acid | Predicted Role | Reference |
| 51, 52, 53, 57 | Various | I-A binding in low-responder mice | nih.gov |
| 52 (Asp) | Aspartic Acid | P1 anchor, buried in MHC pocket | nih.gov |
| 53 (Tyr) | Tyrosine | TCR contacting residue | nih.gov |
| 55 (Ile) | Isoleucine | Buried in MHC pocket | nih.gov |
| 56 (Leu) | Leucine (B10760876) | TCR contacting residue | nih.gov |
| 57 (Gln) | Glutamine | Buried in MHC pocket | nih.gov |
| 59 (Asn) | Asparagine | TCR contacting residue | nih.gov |
| 60 (Ser) | Serine | Buried in MHC pocket | nih.gov |
| 61 (Arg) | Arginine | TCR contacting residue | nih.gov |
This table is based on predictive modeling and experimental data and represents a simplified model of a complex interaction.
HEL(46-61) has been a workhorse for studying the downstream consequences of peptide-MHC binding, namely T-cell activation and the establishment of immunological tolerance. T-cell hybridomas specific for the HEL(46-61)/I-Ak complex, such as the widely used 3A9 line, have been instrumental in these investigations. aai.orgashpublications.orgresearchgate.net These cell lines allow for controlled in vitro experiments to measure T-cell responses, such as the production of interleukin-2 (B1167480) (IL-2), a key cytokine indicating T-cell activation. aai.orgnih.gov
Studies using transgenic mice expressing HEL as a self-antigen have provided crucial insights into how T cells reactive to self-peptides are eliminated or inactivated, a process known as tolerance. aai.orgnih.gov For example, in mice expressing HEL, T cells specific for HEL(46-61) can be completely eliminated through negative selection in the thymus. aai.org This model system has helped define the thresholds of self-antigen expression required to induce tolerance. aai.org Conversely, immunization with HEL(46-61) in appropriate mouse strains leads to a robust T-cell response, demonstrating its immunogenicity. nih.gov The differential responses to HEL(46-61) in "high-responder" and "low-responder" mouse strains have also highlighted the genetic control of immune responsiveness at the level of both MHC and the T-cell repertoire. nih.gov
Conceptual Contributions to Vaccine Development Strategies
The knowledge gained from the HEL(46-61) model system has had significant conceptual implications for the design of modern vaccines, particularly those based on synthetic peptides.
The detailed understanding of the HEL(46-61) epitope has informed the rational design of peptide-based vaccines. The principle of identifying immunodominant epitopes, like HEL(46-61), and using them as the basis for a vaccine is a direct translation of this basic research. frontiersin.orgbsmiab.org The goal of such vaccines is to elicit a highly specific immune response against a pathogen by targeting key T-cell epitopes. frontiersin.org
However, the story of HEL(46-61) also provides cautionary tales. For instance, the context of the peptide matters. Research has shown that T cells raised against the isolated HEL(48-62) peptide may not recognize the same sequence when it is part of the whole, intact lysozyme protein. nih.gov This has been attributed to post-translational modifications, such as deamidation, that can occur in the free peptide but not within the structured protein. nih.gov This highlights the importance of considering antigen processing and presentation when designing peptide immunogens. Furthermore, the discovery that certain residues can hinder MHC binding and T-cell stimulation, as seen with arginine at position 61 in some contexts, has led to strategies to modify peptide sequences to improve their immunogenicity. researchgate.net
A major challenge in developing peptide-based vaccines is that small peptides are often poorly immunogenic on their own. frontiersin.orgbsmiab.org Research, in part inspired by model systems like HEL(46-61), has explored various strategies to overcome this limitation. These include:
Adjuvants: Combining peptides with adjuvants, substances that boost the immune response, is a common strategy. frontiersin.org
Carrier Molecules: Conjugating peptides to larger carrier proteins or incorporating them into nanoparticle delivery systems can enhance their uptake by antigen-presenting cells (APCs) and improve their stability. bsmiab.orgnih.gov
Targeting APCs: Strategies to directly target peptide antigens to APCs, for example by fusing them to antibodies that bind to APC surface molecules, have been shown to dramatically increase the efficiency of T-cell activation. pnas.orgnih.gov Experiments have shown that targeting the HEL(46-61) epitope to B cells in this manner can enhance presentation efficiency by 10,000 to 100,000-fold compared to the free peptide. pnas.orgnih.gov
Cell-Penetrating Peptides (CPPs): Linking antigenic peptides to CPPs can enhance their delivery into APCs, leading to increased T-cell priming. pnas.org
Supercharging Proteins: Using positively supercharged proteins as carriers can also improve the immunogenicity of peptide epitopes. frontiersin.org
Table 2: Experimental Strategies to Enhance Peptide Immunogenicity
| Strategy | Mechanism | Example/Finding | Reference |
| APC Targeting | Increases uptake and presentation by APCs. | Fusing HEL(46-61) to an antibody targeting IgD on B cells increased presentation efficiency 104-105 fold. | pnas.orgnih.gov |
| Carrier Conjugation | Improves stability and delivery to lymph nodes. | Conjugating peptides to DSPE-PEG enhances lymphatic drainage and T-cell responses. | nih.gov |
| Cell-Penetrating Peptides | Enhances uptake by APCs. | CPP conjugation improves peptide stability and accumulation in lymph nodes. | pnas.org |
| Nanoparticles | Protects peptide from degradation and acts as an adjuvant. | Encapsulating peptides in PLGA nanoparticles improves immune responses. | bsmiab.org |
| Peptide Modification | Overcomes inhibitory residues. | Modifying arginine at position 61 of HEL enhances T-cell responses. | researchgate.net |
Development of Novel Peptide-Based Research Tools and Reagents
The HEL(46-61) peptide and the knowledge surrounding it have been directly used to create sophisticated research tools. For example, monoclonal antibodies have been developed that are specific for the HEL(46-61) peptide bound to the I-Ak MHC molecule. pnas.org These antibodies allow researchers to directly visualize and quantify the presentation of this specific epitope on the surface of APCs, both in cell culture and within tissues. pnas.org This has provided an unprecedented view into the dynamics of antigen presentation.
Furthermore, genetic engineering has been used to create covalent peptide-MHC complexes, where the HEL(46-61) peptide is genetically fused to the MHC molecule. nih.gov These constructs ensure that a cell expresses a uniform population of a single peptide-MHC complex, which is invaluable for studying T-cell activation in a highly controlled manner. nih.gov These tools, born from the study of a single peptide, have broad applications for studying immune responses to other antigens and for developing new immunotherapies.
Q & A
Q. What experimental methods identify HEL peptide (46-61) as an immunogenic determinant in antigen presentation?
HEL (46-61) was identified as immunogenic using T-cell hybridomas and macrophages prefixed with paraformaldehyde. Tryptic digests of HEL were separated via HPLC, and the immunogenic peptide (T-8, residues 46-61) was confirmed through stimulation assays. Chymotrypsin/protease V-8 cleavage abolished activity, localizing the determinant to the hydrophilic N-terminal region . Competitive binding assays with synthetic peptides (e.g., lacking Tyr53) further validated structural requirements for MHC-I-Ak interactions .
Q. How is the binding specificity of HEL (46-61) to MHC class II molecules assessed?
Equilibrium dialysis and competitive inhibition assays with purified I-Ak molecules are used. For example, unlabeled HEL (46-61) competes with radiolabeled peptides (e.g., ¹²⁵I-YE52-61) for binding to I-Ak. Non-stimulatory peptides (e.g., autologous lysozyme derivatives) serve as negative controls . Photoaffinity labeling with photoreactive conjugates (e.g., 4-azidobenzoyl-cystine) selectively tags MHC α-chains, confirming binding specificity .
Q. What factors influence the intracellular processing of HEL (46-61) for MHC class II presentation?
Macrophages pre-exposed to particulate materials (e.g., Listeria, dextran) show impaired HEL processing but retain surface presentation of pre-processed HEL (46-61). This indicates interference with early intracellular events (e.g., endosomal proteolysis) rather than peptide-MHC binding . Fixed macrophages directly present synthetic HEL (46-61), bypassing processing .
Advanced Research Questions
Q. How does pH modulate the binding kinetics of HEL (46-61) to MHC class II?
Optimal binding occurs at pH 5.5–6.0 (mimicking endosomal conditions), with accelerated kinetics and higher equilibrium binding compared to pH 7.4. Dissociation of peptide-I-Ak complexes is minimal above pH 4.0. This pH dependency was demonstrated using solubilized I-Ak and peritoneal macrophages under controlled buffer conditions .
Q. What structural features of HEL (46-61) determine TCR vs. MHC contact residues?
Competitive assays with hybrid MHC molecules (e.g., Ad/Ak chimeras) show that the α-chain dictates peptide binding (e.g., HEL46-61 binds Ak but not Ad). Conversely, β-chain residues 65–67 influence TCR recognition without affecting binding. Mutagenesis of MHC polymorphic regions and cross-competition with unrelated peptides (e.g., RNase 41-61) map non-contiguous critical residues .
Q. How does CD4 co-receptor interaction fine-tune TCR specificity for HEL (46-61)-MHC complexes?
CD4 loss in T-cell hybridomas variably impacts responses: some clones lose reactivity to processed HEL but retain responses to superantigens, while others lose peptide sensitivity. This suggests CD4 stabilizes TCR-MHC interactions or enhances signal transduction, particularly for low-affinity TCRs .
Q. Why does HEL (46-61) dominate T-cell responses despite heterogeneous repertoires?
In B10.A mice, HEL (46-61)-specific T-cells exhibit a selective proliferation advantage in vitro. Immunodominance arises from higher MHC binding affinity and TCR precursor frequency, though individual mice show variability in determinant focus due to repertoire diversity .
Methodological Considerations
Q. How are monoclonal antibodies against HEL (46-61)-MHC complexes generated and validated?
Mice are immunized with homogeneous HEL (46-61)-I-Ak complexes. Hybridomas are screened via flow cytometry, immunoprecipitation, and Western blotting. Specificity is confirmed by cross-reactivity with self-peptide-I-Ak complexes and intracellular immunofluorescence in antigen-pulsed macrophages .
Q. What controls are essential in competitive peptide-MHC binding assays?
Include non-binding peptides (e.g., OVA323-339 for I-Ad) and MHC alleles (e.g., I-Ed) to validate specificity. Use detergents (e.g., NP-40) to prevent nonspecific aggregation and measure dissociation rates at pH 4.0–7.4 to assess stability .
Data Interpretation Challenges
Q. How to resolve contradictions in peptide-MHC binding vs. functional T-cell activation data?
Peptides competing for MHC binding (e.g., autologous lysozyme derivatives) may lack T-cell epitopes due to incompatible TCR contact residues. Use planar lipid membranes bearing only I-Ak and HEL (46-61) to isolate binding from processing artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
